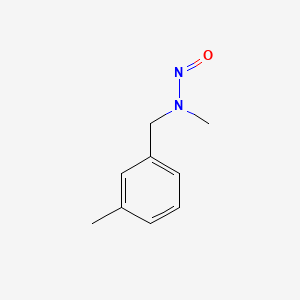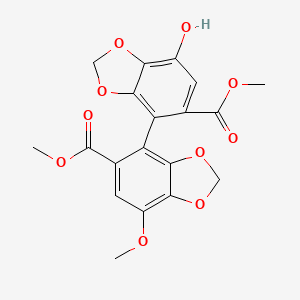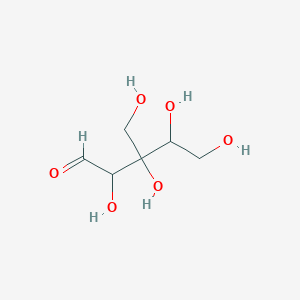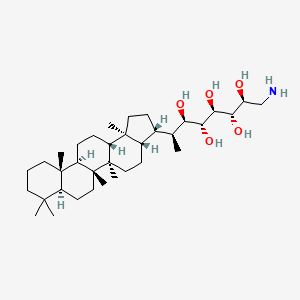
1,4,5-三甲基萘
描述
1,4,5-Trimethylnaphthalene is a member of naphthalenes . It has a molecular formula of C13H14 . The average mass is 170.250 Da and the monoisotopic mass is 170.109543 Da .
Molecular Structure Analysis
The IUPAC Standard InChI for 1,4,5-Trimethylnaphthalene isInChI=1S/C13H14/c1-9-7-8-11(3)13-10(2)5-4-6-12(9)13/h4-8H,1-3H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file . Physical And Chemical Properties Analysis
1,4,5-Trimethylnaphthalene has a density of 1.0±0.1 g/cm3, a boiling point of 290.3±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . Its enthalpy of vaporization is 50.8±0.8 kJ/mol and the flash point is 130.5±12.5 °C . The index of refraction is 1.595 .科学研究应用
Petroleum Industry: Layer Production Contribution Analysis
1,4,5-Trimethylnaphthalene is utilized in the petroleum industry for analyzing the production contributions of single layers in heavy oil commingled wells . This aromatic compound is relatively well-preserved during biodegradation processes, making it a reliable marker for geochemical methods used to calculate the contributions of individual layers in oil reservoirs. This application is crucial for monitoring production performance and managing reservoirs hierarchically.
Organic Synthesis: Intermediate in Chemical Reactions
In the field of organic synthesis, 1,4,5-Trimethylnaphthalene serves as an intermediate for various chemical reactions . Its stable structure allows it to be used in the synthesis of more complex organic compounds, contributing to the development of new materials and pharmaceuticals.
Environmental Science: Studying Photodegradation of Pollutants
1,4,5-Trimethylnaphthalene plays a role in environmental science by serving as a subject in the study of photodegradation of pollutants . Research on its behavior under photodegradation can provide insights into the environmental fate of similar aromatic compounds, which is essential for understanding and mitigating pollution.
Pharmaceutical Research: Drug Synthesis and Development
In pharmaceutical research, 1,4,5-Trimethylnaphthalene is investigated for its potential use in drug synthesis and development . Its structural properties may contribute to the creation of new medicinal compounds, aiding in the treatment of various diseases.
Analytical Chemistry: Chromatography and Mass Spectrometry
This compound is significant in analytical chemistry, particularly in chromatographic techniques and mass spectrometry, where it is used to resolve complex mixtures and identify unknown substances . Its presence helps in the accurate analysis of samples, which is fundamental in research and industrial quality control.
安全和危害
When handling 1,4,5-Trimethylnaphthalene, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
属性
IUPAC Name |
1,4,5-trimethylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14/c1-9-7-8-11(3)13-10(2)5-4-6-12(9)13/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAWRQYDMHSDRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C(C2=CC=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175575 | |
| Record name | 1,4,5-Trimethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2131-41-1 | |
| Record name | 1,4,5-Trimethylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2131-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,5-Trimethylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002131411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4,5-Trimethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,5-trimethylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.688 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4,5-TRIMETHYLNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E310186658 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1,4,5-trimethylnaphthalene forming endoperoxides in the context of the research?
A1: The research highlights that 1,4,5-trimethylnaphthalene can react with singlet oxygen, generated through dye-sensitized photo-oxygenation, to form endoperoxides [, ]. This reaction is particularly interesting for potential medical applications. The endoperoxides formed are relatively stable but can release singlet oxygen upon thermal decomposition. This controlled release of singlet oxygen is being investigated for targeted therapies, such as cancer treatment and antimicrobial applications [].
Q2: How does the structure of 1,4,5-trimethylnaphthalene influence its ability to form endoperoxides?
A2: The presence of methyl groups at the 1, 4, and 5 positions on the naphthalene ring influences the formation and stability of the endoperoxide. These substituents create steric hindrance, affecting the molecule's reactivity and the stability of the resulting endoperoxide [, ]. Researchers are investigating how modifications to the structure, such as adding different substituents, can alter the decay kinetics of the endoperoxide, allowing for a tailored release of singlet oxygen [].
Q3: What are the challenges in utilizing 1,4,5-trimethylnaphthalene endoperoxides for medical applications, and how are researchers addressing them?
A3: One challenge lies in controlling the release rate of singlet oxygen from the endoperoxide to match the time scale of biological processes. The research demonstrates that embedding 1,4,5-trimethylnaphthalene and its derivatives within various carrier materials like liposomes, polymer films, and nanoparticles can modulate the decay kinetics of the endoperoxide []. By altering the carrier material and the endoperoxide's surrounding environment, researchers can fine-tune the release of singlet oxygen for optimal therapeutic efficacy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![6-methoxy-N,N-dipropyl-1,3,4,5-tetrahydrobenzo[cd]indol-4-amine](/img/structure/B1215359.png)


![(15S,16R,18S)-16-[(Dimethylamino)methyl]-16-hydroxy-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B1215363.png)
